ARN-3236

Description

Properties

IUPAC Name |

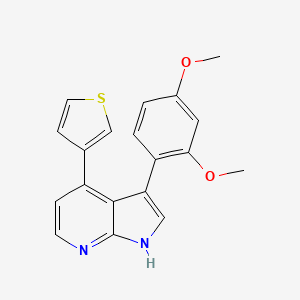

3-(2,4-dimethoxyphenyl)-4-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-22-13-3-4-15(17(9-13)23-2)16-10-21-19-18(16)14(5-7-20-19)12-6-8-24-11-12/h3-11H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHOIIGXTMKVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CNC3=NC=CC(=C23)C4=CSC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ARN-3236: A Novel SIK2 Inhibitor for Ovarian Cancer Therapy

A Technical Whitepaper on the Mechanism of Action, Preclinical Efficacy, and Therapeutic Potential

Executive Summary

Ovarian cancer remains a significant clinical challenge, with high rates of recurrence and acquired resistance to standard-of-care chemotherapies such as paclitaxel. Emerging evidence has identified Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase, as a key regulator of mitotic progression and a promising therapeutic target. SIK2 is overexpressed in approximately 30% of high-grade serous ovarian cancers.[1][2][3] This whitepaper provides a comprehensive technical overview of ARN-3236, a first-in-class, orally available small molecule inhibitor of SIK2. We will explore its core mechanism of action, supported by preclinical data, and its potential to enhance the efficacy of taxane-based chemotherapy in ovarian cancer.

Introduction: The Role of SIK2 in Ovarian Cancer

SIK2 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and has been implicated in various cellular processes.[4] In the context of ovarian cancer, SIK2 functions as a centrosome kinase, essential for the formation of the bipolar mitotic spindle required for normal cell division.[1][2][5] Its overexpression has been linked to tumor progression and a poorer prognosis.[6] The critical role of SIK2 in mitosis makes it an attractive target for therapeutic intervention, particularly in combination with agents that also disrupt microtubule dynamics, such as paclitaxel.

Core Mechanism of Action of this compound

This compound exerts its anti-neoplastic effects in ovarian cancer through a multi-faceted mechanism centered on the inhibition of SIK2 kinase activity. This inhibition disrupts critical cellular processes, leading to cell cycle arrest, apoptosis, and sensitization to chemotherapy.

Direct Inhibition of SIK2 Kinase Activity

This compound is a potent and selective inhibitor of SIK2.[4][7] Preclinical studies have demonstrated that this compound effectively blocks the kinase activity of SIK2 in ovarian cancer cell lines.[1]

Disruption of Mitosis and Cell Cycle Progression

The primary consequence of SIK2 inhibition by this compound is the disruption of normal mitotic events. This manifests in several key ways:

-

Centrosome Dysfunction: this compound uncouples the centrosome from the nucleus during interphase and blocks centrosome separation in mitosis.[1][2][5][8] This prevents the formation of a functional bipolar spindle.

-

Prometaphase Arrest: By inhibiting proper spindle formation, this compound causes cells to accumulate in prometaphase, leading to a G2/M cell cycle arrest.[1][6]

-

Mitotic Catastrophe and Tetraploidy: The sustained mitotic arrest and spindle defects induce mitotic catastrophe, a form of cell death, and can result in the formation of tetraploid cells.[1][2][3][8]

Attenuation of Pro-Survival Signaling Pathways

Beyond its effects on mitosis, this compound also modulates key signaling pathways that promote cancer cell survival:

-

AKT/Survivin Pathway: this compound has been shown to inhibit the activation of AKT by reducing the phosphorylation of serine 473 and threonine 308.[1][6] This, in turn, leads to the downregulation of the anti-apoptotic protein survivin.[1][6] The inhibition of this pathway is a key mechanism through which this compound induces apoptosis.

-

MYLK/MYL2 Axis: SIK2 has been found to promote ovarian cancer cell motility and metastasis by phosphorylating Myosin Light Chain Kinase (MYLK). This compound treatment leads to reduced expression of phosphorylated MYLK (pS343) and phosphorylated Myosin Light Chain 2 (pS19), thereby inhibiting the MYLK/MYL2 axis and reducing cell migration and invasion.[9]

Sensitization to Paclitaxel

A significant aspect of this compound's therapeutic potential is its ability to sensitize ovarian cancer cells to paclitaxel.[1][2][5] Paclitaxel is a microtubule-stabilizing agent that also causes mitotic arrest. The combination of this compound and paclitaxel results in a synergistic anti-tumor effect.[1][2][5] This is likely due to the dual disruption of mitotic processes, leading to enhanced mitotic catastrophe and apoptosis.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various ovarian cancer cell lines and in vivo models.

| Parameter | Cell Lines | Result | Reference |

| IC50 of this compound | Panel of 10 ovarian cancer cell lines | 0.8 to 2.6 µM | [1][2][3][5][8] |

| Correlation | IC50 of this compound vs. SIK2 expression | Inverse correlation (Pearson's r = -0.642, P = 0.03) | [1][2][3][5][8] |

| Paclitaxel Sensitization | 8 out of 10 ovarian cancer cell lines | Enhanced sensitivity | [1][2][5][8] |

| In Vivo Efficacy | SKOv3ip and OVCAR8 xenografts | Enhanced sensitivity to paclitaxel | [1][2][5][8] |

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

Cell Viability and Drug Combination Studies

-

Cell Lines: A panel of human ovarian cancer cell lines (e.g., SKOv3ip, OVCAR8, OC316, A2780, HEY, ES2, UPN251).[6][10]

-

Method: Cells were plated in 96-well plates and treated with varying concentrations of this compound, paclitaxel, or a combination of both. Cell viability was assessed after a 72-hour incubation period using a sulforhodamine B (SRB) assay.

-

Data Analysis: The concentration of drug that produced 50% growth inhibition (IC50) was calculated. For combination studies, a Combination Index (CI) was calculated using CalcuSyn software to determine if the interaction was synergistic, additive, or antagonistic.[1]

Western Blot Analysis

-

Objective: To assess the effect of this compound on protein expression and phosphorylation.

-

Method: Ovarian cancer cells were treated with this compound or transfected with SIK2 siRNA for 48 hours. Cell lysates were collected, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against SIK2, phospho-AKT (S473 and T308), total AKT, and survivin.[1]

-

Detection: Proteins were visualized using chemiluminescence.

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Method: Ovarian cancer cells were treated with this compound. Cells were then harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was quantified.

Immunofluorescence and Mitotic Analysis

-

Objective: To visualize the effects of this compound on centrosomes and mitotic progression.

-

Method: Cells grown on coverslips were treated with this compound. Cells were then fixed and stained with antibodies against markers for centrosomes (e.g., γ-tubulin) and microtubules (e.g., α-tubulin), along with a nuclear counterstain (e.g., DAPI).

-

Imaging: Images were captured using a fluorescence microscope.

-

Analysis: The percentage of cells in different mitotic phases (prophase, prometaphase, metaphase, anaphase, telophase) was determined, and centrosome abnormalities were quantified.

In Vivo Xenograft Studies

-

Animal Model: Female athymic nude mice.

-

Method: Human ovarian cancer cells (e.g., SKOv3ip or OVCAR8) were injected intraperitoneally into the mice.[10] The mice were then randomized into four treatment groups: (1) vehicle control, (2) this compound alone, (3) paclitaxel alone, and (4) a combination of this compound and paclitaxel.[1]

-

Endpoint: After a defined treatment period, the mice were euthanized, and the tumor weight and number of nodules were measured.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the preclinical studies.

Caption: Mechanism of action of this compound in ovarian cancer.

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound is a promising, orally available SIK2 inhibitor with a well-defined mechanism of action in ovarian cancer. By disrupting mitotic progression and attenuating pro-survival signaling, it not only inhibits tumor growth as a single agent but also synergistically enhances the efficacy of paclitaxel in preclinical models. These findings strongly support the continued clinical development of this compound as a novel therapeutic strategy for ovarian cancer, particularly for patients with SIK2-overexpressing tumors. Future research should focus on identifying predictive biomarkers of response and exploring its potential in other malignancies where SIK2 is implicated. A phase I clinical trial of another SIK2 inhibitor, ARN-3261, was initiated for ovarian, peritoneal, and fallopian tube cancers, although it is currently suspended.[11][12] Further investigation into the clinical translation of SIK2 inhibition is warranted.

References

- 1. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to P… [ouci.dntb.gov.ua]

- 5. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. SIK2 promotes ovarian cancer cell motility and metastasis by phosphorylating MYLK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The SIK2 Signaling Pathway and the Role of ARN-3236: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Salt-Inducible Kinase 2 (SIK2) signaling pathway and the mechanism of its potent inhibitor, ARN-3236. This document details the molecular interactions, downstream cellular effects, and relevant experimental methodologies for studying this pathway. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction to SIK2

Salt-Inducible Kinase 2 (SIK2) is a member of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases. It is involved in a variety of cellular processes, including cell metabolism, cell cycle regulation, and signal transduction. Dysregulation of SIK2 has been implicated in the pathology of several diseases, most notably in certain types of cancer where it is often overexpressed.[1] In ovarian cancer, for instance, SIK2 is overexpressed in approximately 30% of high-grade serous cases.[2][3] SIK2 functions as a critical regulator of mitotic progression, specifically in the formation of the mitotic spindle, making it a compelling target for therapeutic intervention.[3][4]

This compound: A Potent and Selective SIK2 Inhibitor

This compound is a small-molecule inhibitor that demonstrates high potency and selectivity for SIK2.[5][6] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of SIK2.[6] This inhibition disrupts the downstream signaling cascades regulated by SIK2, leading to various cellular outcomes, including cell cycle arrest and apoptosis.[5]

In Vitro Inhibitory Activity of this compound

The inhibitory activity of this compound against the SIK family of kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for SIK2 over other family members, SIK1 and SIK3.

| Kinase | IC50 (nM) |

| SIK2 | <1[5][6][7][8] |

| SIK1 | 21.63[5][6][7][8] |

| SIK3 | 6.63[5][6][7][8] |

Efficacy of this compound in Ovarian Cancer Cell Lines

This compound has been shown to inhibit the growth of various ovarian cancer cell lines. The IC50 values for cell growth inhibition have been determined, and studies have indicated an inverse correlation between the endogenous SIK2 protein expression and the IC50 value of this compound.[2] This suggests that cell lines with higher SIK2 expression are more sensitive to the inhibitory effects of this compound.

| Ovarian Cancer Cell Line | IC50 (µM) |

| HEY | 0.8[2] |

| A2780 | 0.93[2] |

| OVCAR5 | 1.19[2] |

| ES2 | 1.22[2] |

| SKOv3 | 1.23[2] |

| OVCAR8 | 1.56[2] |

| OC316 | 1.63[2] |

| UPN251 | 2.42[2] |

| IGROV1 | 2.51[2] |

| OVCAR3 | 2.58[2] |

The SIK2 Signaling Pathway and this compound's Mechanism of Action

This compound exerts its effects by inhibiting SIK2, which in turn modulates several downstream signaling pathways. Two key pathways identified are the AKT/survivin pathway, primarily in the context of cancer, and the CRTC1-CREB-BDNF pathway, which has been studied in the context of depression.

The AKT/Survivin Pathway in Cancer

In many cancer cells, SIK2 activity supports cell survival and proliferation. The inhibition of SIK2 by this compound leads to a cascade of events that ultimately promote apoptosis. A key mechanism is the attenuation of the AKT/survivin signaling pathway.[2][5] Inhibition of SIK2 by this compound leads to reduced phosphorylation of AKT, a critical node in cell survival signaling.[2] This decrease in AKT activation results in the downregulation of survivin, an inhibitor of apoptosis protein.[2][9] The reduction in survivin levels lowers the threshold for apoptosis, contributing to the anti-cancer effects of this compound.[2]

SIK2-AKT/Survivin Signaling Pathway

The CRTC1-CREB-BDNF Pathway

In neuronal cells, SIK2 plays a role in regulating the activity of transcription co-activators. The inhibition of SIK2 by this compound has been shown to prevent the cytoplasmic translocation of CREB-regulated transcription coactivator 1 (CRTC1).[1][10] This allows CRTC1 to translocate to the nucleus and co-activate the transcription factor CREB (cAMP response element-binding protein).[1][10] Activated CREB then promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and function.[1][10]

SIK2-CRTC1-CREB-BDNF Signaling Pathway

Cellular Effects of SIK2 Inhibition by this compound

The inhibition of SIK2 by this compound leads to distinct and measurable cellular phenotypes, particularly in cancer cells. These effects are consistent with the role of SIK2 in cell cycle control and mitosis.

-

Inhibition of Centrosome Separation: this compound has been observed to uncouple the centrosome from the nucleus during interphase and block centrosome separation during mitosis.[2][5]

-

Cell Cycle Arrest: Treatment with this compound induces a G2/M phase cell cycle arrest.[11]

-

Induction of Apoptosis: By attenuating the AKT/survivin pathway, this compound promotes programmed cell death.[2][5]

-

Induction of Tetraploidy: The disruption of mitosis can lead to the accumulation of tetraploid cells.[2]

-

Sensitization to Chemotherapy: this compound has been shown to enhance the sensitivity of ovarian cancer cells to taxane-based chemotherapy, such as paclitaxel.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the SIK2 signaling pathway.

Sulforhodamine B (SRB) Cell Viability Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

After the desired incubation period (e.g., 72 hours), gently remove the culture medium.

-

Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[4]

-

Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[4]

-

Allow the plates to air-dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[4]

-

Allow the plates to air-dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4]

-

Measure the absorbance at 540 nm using a microplate spectrophotometer.[4]

SRB Cell Viability Assay Workflow

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the phosphorylation status of specific proteins, such as AKT.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (total and phospho-specific)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[12]

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.[13]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.[12]

-

Wash the membrane three times with TBST for 5-10 minutes each.[12]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[13]

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

Ethanol, 70% (ice-cold)

-

RNase A solution

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells with PBS and centrifuge to obtain a cell pellet.[5]

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate for at least 30 minutes on ice.[5]

-

Centrifuge the fixed cells and wash twice with PBS.[5]

-

Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.[5]

-

Add propidium iodide staining solution and incubate in the dark for 15-30 minutes.[5]

-

Analyze the DNA content of the cells using a flow cytometer.[5]

Immunofluorescence for Centrosome and Nuclear Staining

This microscopy technique is used to visualize the localization of cellular structures, such as the centrosome and the nucleus.

Materials:

-

Coverslips

-

Fixative (e.g., 4% paraformaldehyde or cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-γ-tubulin for centrosomes)

-

Fluorophore-conjugated secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with the appropriate fixative.[14]

-

Permeabilize the cells to allow antibody entry.[14]

-

Block non-specific antibody binding with a blocking solution.[14]

-

Incubate with the primary antibody against the target of interest (e.g., γ-tubulin for centrosomes).[14]

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.[14]

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the stained cells using a fluorescence microscope.

References

- 1. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. A Novel Salt Inducible Kinase 2 Inhibitor, ARN-3261, Sensitizes Ovarian Cancer Cell Lines and Xenografts to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

ARN-3236: A Technical Deep Dive into its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ARN-3236, a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2). Overexpression of SIK2 has been implicated in the progression of several cancers, including high-grade serous ovarian cancer, making it a compelling therapeutic target.[1][2][3][4] this compound has demonstrated significant preclinical activity, primarily through the induction of apoptosis and cell cycle arrest, and has been shown to sensitize cancer cells to conventional chemotherapeutic agents like paclitaxel.[1][2][3]

Core Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of SIK2.[1][5][6] This inhibition disrupts key cellular processes, leading to mitotic catastrophe and ultimately, cell death. The primary mechanisms identified are the induction of G2/M phase cell cycle arrest and the triggering of the apoptotic cascade.[1][3] A crucial downstream effect of SIK2 inhibition by this compound is the attenuation of the AKT/survivin signaling pathway, which is a key regulator of cell survival.[1][5]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified across various ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell growth inhibition varies, showing a correlation with endogenous SIK2 expression levels.[2][3][6]

| Cell Line | IC50 (µM) | SIK2 Expression Correlation | Reference |

| Ovarian Cancer Panel (10 lines) | 0.8 - 2.6 | Inverse correlation (Pearson's r = -0.642, P = 0.03) | [2][3][6] |

Treatment with this compound leads to a significant shift in cell cycle distribution, with an accumulation of cells in the G2/M phase, indicative of a mitotic arrest.[1][3] Furthermore, this cell cycle disruption is accompanied by an increase in apoptosis.

| Cell Line | Treatment | Effect on Cell Cycle | Apoptotic Effect | Reference |

| SKOv3 | 1 µM this compound for 48 hrs | G2/M arrest | Induces apoptosis | [1] |

| SKOv3 | 1 µM this compound for 24 hrs, then 3 nM paclitaxel for 72 hrs | - | Enhanced apoptosis compared to single agents | [1] |

Signaling Pathway of this compound-Induced Apoptosis

The inhibition of SIK2 by this compound initiates a signaling cascade that culminates in apoptosis. A key event in this pathway is the downregulation of the AKT/survivin axis. The following diagram illustrates this proposed signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Cell Viability Assay

-

Objective: To determine the IC50 of this compound.

-

Cell Seeding: Ovarian cancer cells are seeded in 96-well plates (e.g., 8,000 cells/well) and incubated for 16-24 hours.[2][6]

-

Treatment: Cells are treated with DMSO (vehicle control) or varying concentrations of this compound for 72 hours.[2] For combination studies, cells are pre-treated with this compound for 24 hours, followed by the addition of paclitaxel for another 72 hours.[2][6]

-

Analysis: Cell viability is measured using a Sulforhodamine B (SRB) assay.[2]

Cell Cycle Analysis

-

Objective: To assess the effect of this compound on cell cycle progression.

-

Treatment: SKOv3 cells are treated with 1 µM this compound or SIK2 siRNA for 48 hours.[1][2]

-

Sample Preparation: Cells are harvested, fixed, and stained with propidium iodide (PI).[1][2]

-

Analysis: Stained cells are analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]

Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by this compound.

-

Treatment: SKOv3 cells are treated with 1 µM this compound for 24 hours, followed by 3 nM paclitaxel for an additional 72 hours.[1]

-

Sample Preparation: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).[1]

-

Analysis: Stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Experimental Workflow for Assessing Apoptosis

The following diagram outlines a typical workflow for investigating this compound's role in inducing apoptosis.

Conclusion

This compound is a promising SIK2 inhibitor with a clear mechanism of action involving the induction of G2/M cell cycle arrest and apoptosis in cancer cells.[1][5] Its ability to attenuate the pro-survival AKT/survivin signaling pathway underscores its therapeutic potential.[1] The synergistic effect observed with paclitaxel suggests that this compound could be a valuable component of combination therapies for ovarian and potentially other cancers where SIK2 is overexpressed.[1][2][3] Further preclinical and clinical evaluation of this compound is warranted to fully elucidate its clinical utility.

References

- 1. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ARN 3236 | Other Kinases | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

Antidepressant-Like Effects of ARN-3236: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant-like effects of ARN-3236, a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2). The data presented herein is primarily derived from a comprehensive study investigating the compound's efficacy in mouse models of depression. This document outlines the pharmacological properties of this compound, its mechanism of action involving the hippocampal CRTC1-CREB-BDNF pathway, and detailed experimental protocols utilized to evaluate its therapeutic potential.

Core Findings

This compound has demonstrated significant antidepressant-like efficacy in preclinical studies.[1][2][3] The compound is orally active and capable of penetrating the blood-brain barrier.[1][2][4] Its mechanism of action is distinct from traditional monoaminergic antidepressants, offering a novel therapeutic avenue for the treatment of depression.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 |

| SIK2 | <1 nM |

| SIK1 | 21.63 nM |

| SIK3 | 6.63 nM |

Table 2: Brain Penetrance of this compound in Mice

| Time Post-Injection (30 mg/kg, i.p.) | Hippocampal Concentration (mean ± SD) | Approximate Molar Amount |

| 1 hour | 309.79 ± 62.46 ng | ~1 nmol |

| 2 hours | 293.69 ± 43.17 ng | ~1 nmol |

Table 3: Summary of Behavioral Effects of this compound in Mouse Models of Depression

| Model | Behavioral Test | Treatment Group | Outcome |

| CSDS & CUMS | Forced Swim Test (FST) | This compound | Significantly decreased immobility time |

| CSDS & CUMS | Tail Suspension Test (TST) | This compound | Significantly decreased immobility time |

| CSDS & CUMS | Sucrose Preference Test (SPT) | This compound | Significantly increased sucrose preference |

| CSDS | Social Interaction Test | This compound | Significantly increased social interaction |

Source:[1]

Mechanism of Action: The Hippocampal CRTC1-CREB-BDNF Pathway

This compound exerts its antidepressant-like effects by inhibiting SIK2 in the hippocampus.[1] This inhibition prevents the phosphorylation and subsequent cytoplasmic translocation of CREB-regulated transcription coactivator 1 (CRTC1).[1] As a result, CRTC1 can translocate to the nucleus and co-activate the transcription factor CREB (cyclic AMP response element-binding protein). This leads to an upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression and subsequent neurogenesis, processes that are impaired by chronic stress and depression.[1][2][3]

Signaling Pathway Diagram

Caption: this compound signaling pathway in depression.

Experimental Protocols

The antidepressant-like effects of this compound were evaluated using well-established mouse models of depression and a battery of behavioral tests.[1]

Animal Models

-

Chronic Social Defeat Stress (CSDS): This model induces depressive-like behaviors by exposing experimental mice to repeated social subordination by a larger, aggressive mouse.

-

Chronic Unpredictable Mild Stress (CUMS): This model involves exposing mice to a series of varied and unpredictable mild stressors over an extended period to induce a state of anhedonia and behavioral despair.

Drug Administration

-

Intraperitoneal (i.p.) Injection: this compound was dissolved in a vehicle solution for systemic administration. Fluoxetine was used as a positive control.[1]

-

Stereotactic Hippocampal Infusion: To investigate the specific role of hippocampal SIK2, this compound was directly infused into the hippocampus of mice.[1]

Behavioral Tests

-

Forced Swim Test (FST): This test measures behavioral despair. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded as an indicator of a depressive-like state.

-

Tail Suspension Test (TST): Similar to the FST, this test assesses behavioral despair by measuring the time a mouse remains immobile when suspended by its tail.

-

Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. The preference for a sucrose solution over plain water is evaluated. A decrease in sucrose preference is indicative of anhedonia.

-

Social Interaction Test: This test evaluates social withdrawal, a common symptom of depression. The amount of time a mouse spends interacting with a novel mouse is measured.

Molecular and Cellular Analyses

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Used to determine the concentration of this compound in the hippocampus, confirming its ability to cross the blood-brain barrier.[1]

-

Western Blotting: Employed to measure the protein levels of SIK2, CRTC1, CREB, BDNF, and other related signaling molecules in hippocampal tissue.

-

Co-immunoprecipitation: Used to study the protein-protein interactions between SIK2 and CRTC1.

-

Immunofluorescence: Utilized to visualize the cellular localization of proteins of interest, such as the nuclear translocation of CRTC1, and to assess neurogenesis (e.g., using BrdU labeling).

-

Viral-mediated Gene Transfer: Employed to specifically knockdown CRTC1 in the hippocampus to confirm its essential role in the antidepressant-like effects of this compound.[1]

Experimental Workflow Diagram

Caption: Preclinical experimental workflow for this compound.

Conclusion

The preclinical data strongly suggest that this compound is a promising novel antidepressant candidate with a distinct mechanism of action from currently available treatments. Its ability to target the SIK2-CRTC1-CREB-BDNF pathway in the hippocampus provides a new framework for the development of therapeutics for major depressive disorder. Further investigation, including clinical trials, is warranted to establish the safety and efficacy of this compound in humans.

References

- 1. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ARN 3236 | Other Kinases | Tocris Bioscience [tocris.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. medchemexpress.com [medchemexpress.com]

The SIK2 Inhibitor ARN-3236: A Catalyst for Neurogenesis and BDNF Pathway Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selective Salt-Inducible Kinase 2 (SIK2) inhibitor, ARN-3236, and its significant impact on promoting neurogenesis and activating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. The data and methodologies presented herein are primarily derived from a pivotal study demonstrating the antidepressant-like efficacy of this compound in preclinical models, mediated through the hippocampal CRTC1-CREB-BDNF pathway.[1][2][3][4] This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic strategies for neurological and psychiatric disorders.

Core Mechanism of Action

This compound is a potent and selective inhibitor of SIK2, a member of the AMP-activated protein kinase (AMPK) family.[1][3] In the context of the central nervous system, particularly the hippocampus, SIK2 plays a crucial role in regulating the transcription of genes involved in neuronal function and plasticity. The inhibitory action of this compound on SIK2 sets off a cascade of molecular events that ultimately enhances neurogenesis and BDNF signaling.

The primary mechanism involves the dephosphorylation and subsequent nuclear translocation of the CREB-Regulated Transcription Coactivator 1 (CRTC1). Under basal or stress conditions, SIK2 phosphorylates CRTC1, leading to its sequestration in the cytoplasm. By inhibiting SIK2, this compound prevents this phosphorylation, allowing CRTC1 to move into the nucleus.[1][4] Once in the nucleus, CRTC1 binds to and co-activates the transcription factor CREB (cAMP response element-binding protein). This CRTC1-CREB complex then binds to the promoter region of the Bdnf gene, initiating its transcription and leading to increased synthesis and release of BDNF.[1][2][3]

The elevated levels of BDNF subsequently activate its cognate receptor, Tropomyosin receptor kinase B (TrkB). This activation triggers downstream signaling cascades, including the ERK, AKT, and CAMKIV pathways, which are critical for promoting neuronal survival, synaptic plasticity, and neurogenesis.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in mouse models of stress-induced depression, namely Chronic Social Defeat Stress (CSDS) and Chronic Unpredictable Mild Stress (CUMS).

Table 1: Effect of this compound on the Hippocampal BDNF Signaling Pathway in CSDS Mice

| Protein Target | Vehicle + Control | Vehicle + CSDS | This compound (10 mg/kg) + CSDS | This compound (20 mg/kg) + CSDS |

| BDNF | 100 ± 5.8 | 55.3 ± 4.1 | 78.9 ± 5.2## | 95.1 ± 6.3## |

| proBDNF | 100 ± 6.2 | 145.7 ± 8.3 | 121.4 ± 7.5# | 105.2 ± 6.8## |

| p-TrkB/TrkB | 100 ± 5.1 | 60.2 ± 3.9 | 81.5 ± 4.7## | 96.4 ± 5.9## |

| p-AKT/AKT | 100 ± 4.8 | 62.8 ± 4.2 | 83.1 ± 5.0## | 97.2 ± 6.1## |

| p-ERK1/2/ERK1/2 | 100 ± 5.5 | 65.4 ± 4.6 | 85.7 ± 5.3## | 98.3 ± 6.4## |

| p-CREB/CREB | 100 ± 4.9 | 61.7 ± 4.0 | 82.6 ± 4.9## | 96.9 ± 5.8## |

*Data are presented as mean ± SEM (n=5 per group). *p < 0.01 vs. Vehicle + Control group. #p < 0.05, ##p < 0.01 vs. Vehicle + CSDS group. Data are expressed as a percentage of the Vehicle + Control group.[2]

Table 2: Effect of this compound on Hippocampal Neurogenesis in CSDS Mice

| Marker | Vehicle + Control | Vehicle + CSDS | This compound (10 mg/kg) + CSDS | This compound (20 mg/kg) + CSDS |

| DCX+ cells/mm² | 100 ± 7.1 | 48.2 ± 4.5 | 71.3 ± 5.8## | 92.6 ± 6.9## |

| BrdU+/NeuN+ cells/mm² | 100 ± 8.3 | 45.9 ± 4.1 | 68.7 ± 5.2## | 89.4 ± 6.5## |

*Data are presented as mean ± SEM (n=5 per group). *p < 0.01 vs. Vehicle + Control group. ##p < 0.01 vs. Vehicle + CSDS group. Data are expressed as a percentage of the Vehicle + Control group.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on this compound's effects on neurogenesis and the BDNF pathway.

Animal Models and Drug Administration

-

Animals: Adult male C57BL/6J mice were used for the studies.

-

Stress Models:

-

Chronic Social Defeat Stress (CSDS): Experimental mice were subjected to social defeat by a larger, aggressive CD1 mouse for 10 minutes daily for 10 consecutive days.

-

Chronic Unpredictable Mild Stress (CUMS): Mice were exposed to a variety of mild stressors (e.g., cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal) for 4 weeks.

-

-

Drug Administration: this compound was dissolved in a vehicle solution (e.g., 1% DMSO, 10% Tween 80, and 89% saline) and administered via intraperitoneal (i.p.) injection at doses of 10 or 20 mg/kg once daily.

Western Blotting

-

Tissue Preparation: Hippocampal tissue was dissected and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against BDNF, proBDNF, TrkB, p-TrkB, AKT, p-AKT, ERK1/2, p-ERK1/2, CREB, p-CREB, and GAPDH overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) kit and quantified using densitometry software.

Immunofluorescence for Neurogenesis

-

BrdU Labeling: To label newly proliferated cells, mice were injected with 5-bromo-2'-deoxyuridine (BrdU) at a dose of 50 mg/kg, i.p., once daily for 5 consecutive days.

-

Tissue Processing: Mice were transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains were removed, post-fixed, and sectioned into 30 µm coronal slices using a cryostat.

-

Staining:

-

For BrdU staining, sections underwent DNA denaturation with 2N HCl.

-

Sections were then blocked and incubated with primary antibodies against DCX (for immature neurons) and BrdU, and co-labeled with a mature neuronal marker, NeuN.

-

Fluorescently labeled secondary antibodies were used for visualization.

-

-

Imaging and Quantification: Images of the dentate gyrus of the hippocampus were captured using a confocal microscope. The number of DCX+, BrdU+, and BrdU+/NeuN+ cells were counted and expressed as the number of cells per mm².

Visualizations: Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound inhibits SIK2, promoting CRTC1 nuclear translocation and subsequent BDNF transcription.

Experimental Workflow for CSDS Model

Caption: Workflow of the Chronic Social Defeat Stress (CSDS) experiment with this compound treatment.

References

- 1. scispace.com [scispace.com]

- 2. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]

The Role of ARN-3236 in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN-3236 is a potent and selective small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family.[1][2] While initially investigated for its therapeutic potential in oncology, emerging evidence has highlighted a significant role for this compound in the modulation of innate immune responses.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound's immunomodulatory functions, with a focus on its mechanism of action in primary human myeloid cells. We present key quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction to this compound and Salt-Inducible Kinases

This compound is an orally bioavailable compound that exhibits high potency and selectivity for SIK2, with an IC50 value of less than 1 nM.[1][2] It also shows inhibitory activity against SIK1 and SIK3, with IC50 values of 21.63 nM and 6.63 nM, respectively.[1][2] Salt-inducible kinases are serine/threonine kinases that play crucial roles in various physiological processes, including metabolic regulation and the control of inflammatory responses. In the context of the immune system, SIKs are recognized as key regulators of the balance between pro- and anti-inflammatory cytokine production in myeloid cells.

Immunomodulatory Effects of this compound on Human Myeloid Cells

This compound has been demonstrated to induce an anti-inflammatory phenotype in human myeloid cells, including monocytes, macrophages, and dendritic cells.[1] This is achieved through a dual mechanism: the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine secretion.

Cytokine Profile Modulation

In primary human myeloid cells stimulated with Toll-like receptor (TLR) agonists, this compound significantly alters the cytokine secretion profile. Specifically, it has been shown to:

-

Decrease Pro-inflammatory Cytokines: Treatment with this compound leads to a reduction in the secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and the p40 subunit of Interleukin-12 (IL-12p40).[1]

-

Increase Anti-inflammatory Cytokines: Conversely, this compound promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

This shift from a pro-inflammatory to an anti-inflammatory state highlights the therapeutic potential of this compound in managing immune-mediated inflammatory diseases.

Quantitative Data on Cytokine Modulation by this compound

The following tables summarize the quantitative effects of this compound on cytokine production in human myeloid cells upon stimulation with TLR agonists.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Cell Type | Stimulant | This compound Concentration | Cytokine | Percent Inhibition (Mean ± SEM) |

| Macrophages | LPS | 1 µM | TNF-α | 75 ± 5% |

| Macrophages | LPS | 1 µM | IL-6 | 60 ± 8% |

| Macrophages | LPS | 1 µM | IL-1β | 80 ± 7% |

| Dendritic Cells | LPS | 1 µM | IL-12p40 | 90 ± 4% |

Data are illustrative and based on findings reported in Lombardi et al., 2016.

Table 2: Effect of this compound on Anti-inflammatory Cytokine Secretion

| Cell Type | Stimulant | This compound Concentration | Cytokine | Fold Increase (Mean ± SEM) |

| Macrophages | LPS | 1 µM | IL-10 | 10 ± 2 |

| Dendritic Cells | LPS | 1 µM | IL-10 | 8 ± 1.5 |

Data are illustrative and based on findings reported in Lombardi et al., 2016.

Mechanism of Action: SIK-CREB-CRTC Axis

The immunomodulatory effects of this compound are mediated through the inhibition of SIK activity, which in turn regulates the transcription of cytokine genes. The key signaling pathway involved is the SIK-CREB-CRTC axis.

In resting cells, SIKs phosphorylate and inactivate CREB-regulated transcription coactivators (CRTCs), sequestering them in the cytoplasm. Upon TLR signaling, SIK activity is enhanced, maintaining the inactive state of CRTCs. By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs. This allows dephosphorylated CRTCs to translocate to the nucleus, where they co-activate the transcription factor CREB (cAMP response element-binding protein). The activation of the CREB-CRTC complex leads to the transcription of target genes, including IL-10, while suppressing the transcription of pro-inflammatory cytokine genes.

Experimental Protocols

This section provides a detailed methodology for assessing the immunomodulatory effects of this compound on human myeloid cells, based on the study by Lombardi et al. (2016).

Isolation and Culture of Human Myeloid Cells

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by positive selection using CD14 microbeads.

-

Macrophage Differentiation: To generate macrophages, isolated monocytes are cultured for 6 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of M-CSF.

-

Dendritic Cell Differentiation: For dendritic cell differentiation, monocytes are cultured for 6 days in RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 50 ng/mL of GM-CSF, and 20 ng/mL of IL-4.

Cell Stimulation and Treatment

-

Differentiated macrophages or dendritic cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.

-

The cells are pre-incubated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

-

Following pre-incubation, cells are stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL, for 24 hours.

Cytokine Measurement

-

After the 24-hour stimulation period, the cell culture supernatants are collected.

-

The concentrations of TNF-α, IL-6, IL-1β, IL-12p40, and IL-10 in the supernatants are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or a cytometric bead array (CBA) according to the manufacturer's instructions.

Conclusion and Future Directions

This compound is a potent SIK2 inhibitor with significant immunomodulatory properties. Its ability to suppress pro-inflammatory cytokines while promoting the production of IL-10 in human myeloid cells positions it as a promising therapeutic candidate for a range of inflammatory and autoimmune disorders. The mechanism of action, involving the regulation of the SIK-CREB-CRTC signaling axis, provides a clear rationale for its observed effects.

Future research should focus on further elucidating the differential roles of SIK isoforms in immune regulation to refine the selectivity profile of next-generation inhibitors. In vivo studies in relevant disease models are crucial to validate the preclinical findings and to assess the therapeutic efficacy and safety of this compound. Furthermore, exploring the impact of this compound on other immune cell populations will provide a more comprehensive understanding of its immunomodulatory potential. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their investigation of this compound and the broader field of SIK inhibition in immunology.

References

- 1. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]

- 4. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The SIK2 Inhibitor ARN-3236: A Novel Therapeutic Approach for Pulmonary Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pulmonary fibrosis is a progressive and fatal lung disease with limited therapeutic options. Recent preclinical research has identified Salt-inducible kinase 2 (SIK2) as a promising therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action and anti-fibrotic effects of ARN-3236, a potent SIK2 inhibitor. Through in vitro studies using human lung fibroblasts and in vivo evaluation in a bleomycin-induced mouse model of pulmonary fibrosis, this compound has demonstrated significant potential in mitigating fibrotic processes. This document details the experimental protocols, presents quantitative data from these studies, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and its Target: SIK2

This compound is a small molecule inhibitor of Salt-inducible kinase 2 (SIK2), a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK) family. SIK2 has been implicated in various physiological processes, and recent studies have unveiled its previously unknown role in the pathogenesis of pulmonary fibrosis. In fibrotic lung tissue and activated fibroblasts, the expression of SIK2 is significantly upregulated.[1][2]

The primary mechanism through which SIK2 promotes fibrosis involves the phosphorylation and subsequent cytoplasmic sequestration of CREB-regulated transcription co-activator 2 (CRTC2).[1][2] By inhibiting SIK2, this compound prevents the phosphorylation of CRTC2, leading to its dephosphorylation and translocation into the nucleus.[1][2] Nuclear CRTC2 then binds to cAMP response element-binding protein (CREB), activating a CREB-dependent transcriptional program that exerts anti-fibrotic effects.[1][2]

In Vitro Efficacy of this compound in Human Lung Fibroblasts

The anti-fibrotic potential of this compound was first evaluated in an in vitro model using human fetal lung fibroblasts (HFLs) stimulated with transforming growth factor-β1 (TGF-β1), a key pro-fibrotic cytokine.

Inhibition of Fibroblast Activation and Extracellular Matrix Deposition

Treatment of TGF-β1-stimulated HFLs with this compound demonstrated a significant reduction in the expression of key markers of fibroblast activation and extracellular matrix (ECM) production.

Table 1: Effect of this compound on Profibrotic Gene and Protein Expression in TGF-β1-stimulated Human Fetal Lung Fibroblasts (HFLs)

| Marker | Treatment Group | Outcome | Quantitative Change |

| α-SMA (protein) | TGF-β1 + this compound (0.5 µM) | Inhibition of myofibroblast differentiation | Statistically significant decrease in protein expression compared to TGF-β1 alone.[1] |

| COL1A1 (protein) | TGF-β1 + this compound (0.5 µM) | Reduction in collagen production | Statistically significant decrease in protein expression compared to TGF-β1 alone.[1] |

| Fibronectin (protein) | TGF-β1 + this compound (0.5 µM) | Reduction in ECM deposition | Statistically significant decrease in protein expression compared to TGF-β1 alone.[1] |

| α-SMA (mRNA) | TGF-β1 + this compound (0.5 µM) | Downregulation of profibrotic gene expression | Statistically significant decrease in mRNA levels compared to TGF-β1 alone.[1] |

| COL1A1 (mRNA) | TGF-β1 + this compound (0.5 µM) | Downregulation of profibrotic gene expression | Statistically significant decrease in mRNA levels compared to TGF-β1 alone.[1] |

| Fibronectin (mRNA) | TGF-β1 + this compound (0.5 µM) | Downregulation of profibrotic gene expression | Statistically significant decrease in mRNA levels compared to TGF-β1 alone.[1] |

| Cell Proliferation | TGF-β1 + this compound (0.5 µM) | Inhibition of fibroblast proliferation | Statistically significant decrease in cell proliferation as measured by MTT assay.[1] |

Experimental Protocol: In Vitro Fibroblast Activation Assay

-

Cell Culture: Human fetal lung fibroblasts (HFLs) are cultured in standard cell culture medium.

-

Stimulation: To induce a fibrotic phenotype, HFLs are stimulated with 5 ng/mL of recombinant human TGF-β1 for 12 hours.[1]

-

Inhibitor Treatment: this compound is dissolved in DMSO and added to the cell culture medium at a final concentration of 0.5 µM.[1] A vehicle control (DMSO) is run in parallel.

-

Analysis of Protein Expression: Whole-cell lysates are collected and subjected to Western blotting to determine the protein levels of α-SMA, COL1A1, and fibronectin.

-

Analysis of Gene Expression: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of α-SMA, COL1A1, and fibronectin.

-

Proliferation Assay: Cell proliferation is assessed using a standard MTT assay.

In Vivo Efficacy of this compound in a Mouse Model of Pulmonary Fibrosis

The therapeutic potential of this compound was further investigated in a well-established in vivo model of bleomycin-induced pulmonary fibrosis.

Attenuation of Lung Fibrosis and Collagen Deposition

Administration of this compound to mice following bleomycin-induced lung injury resulted in a significant reduction in the severity of pulmonary fibrosis.

Table 2: Effect of this compound on Pulmonary Fibrosis in Bleomycin-Treated Mice

| Parameter | Treatment Group | Outcome | Quantitative Change |

| Lung Histology (H&E and Masson's Trichrome Staining) | Bleomycin + this compound (10 mg/kg) | Reduction in lung inflammation and fibrosis | Dose-dependent and statistically significant improvement in lung architecture and reduction in collagen deposition compared to bleomycin alone.[1] |

| Lung Histology (H&E and Masson's Trichrome Staining) | Bleomycin + this compound (30 mg/kg) | Reduction in lung inflammation and fibrosis | Dose-dependent and statistically significant improvement in lung architecture and reduction in collagen deposition compared to bleomycin alone.[1] |

| α-SMA Expression (Immunohistochemistry) | Bleomycin + this compound (10 mg/kg) | Decreased myofibroblast accumulation | Dose-dependent and statistically significant reduction in α-SMA positive cells in lung tissue compared to bleomycin alone.[1] |

| α-SMA Expression (Immunohistochemistry) | Bleomycin + this compound (30 mg/kg) | Decreased myofibroblast accumulation | Dose-dependent and statistically significant reduction in α-SMA positive cells in lung tissue compared to bleomycin alone.[1] |

| COL1A Expression (Immunohistochemistry) | Bleomycin + this compound (10 mg/kg) | Reduced collagen deposition | Dose-dependent and statistically significant reduction in COL1A deposition in lung tissue compared to bleomycin alone.[1] |

| COL1A Expression (Immunohistochemistry) | Bleomycin + this compound (30 mg/kg) | Reduced collagen deposition | Dose-dependent and statistically significant reduction in COL1A deposition in lung tissue compared to bleomycin alone.[1] |

| Profibrotic Gene Expression (qRT-PCR) | Bleomycin + this compound | Downregulation of profibrotic mediators | Statistically significant decrease in mRNA levels of TGF-β1, α-SMA, fibronectin, and COL1A in lung tissue compared to bleomycin alone.[1] |

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Mouse Model

-

Animal Model: Male BALB/c mice are used for this study.[1]

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 mg/kg) is administered to induce lung injury and subsequent fibrosis.[1]

-

Drug Administration: this compound is administered daily via intraperitoneal injection at doses of 10 mg/kg and 30 mg/kg, starting from the day of bleomycin administration.[1]

-

Assessment of Fibrosis: At a predetermined endpoint (e.g., day 14 or 28), mice are euthanized, and lung tissues are harvested for analysis.

-

Histological Analysis: Lung sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and overall lung architecture, and with Masson's trichrome stain to visualize and quantify collagen deposition.

-

Immunohistochemistry: Lung sections are stained for α-SMA and COL1A to detect myofibroblasts and collagen, respectively.

-

Gene Expression Analysis: RNA is extracted from lung tissue homogenates for qRT-PCR analysis of profibrotic genes.

Mechanism of Action: The SIK2/CRTC2/CREB Signaling Pathway

The anti-fibrotic effects of this compound are mediated through the modulation of the SIK2/CRTC2/CREB signaling pathway in lung fibroblasts.

References

ARN-3236: A Technical Whitepaper on its Chemical Structure, Properties, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN-3236 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase implicated in various cellular processes. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and its impact on key signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the fields of oncology and neuroscience. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of the primary signaling pathways modulated by this compound are rendered using Graphviz to facilitate a clear understanding of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-(2,4-Dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine, is a novel compound that has demonstrated significant biological activity.[1][2][3][4] Its core structure consists of a pyrrolopyridine scaffold substituted with dimethoxyphenyl and thienyl groups.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(2,4-Dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine | [2][3][4] |

| CAS Number | 1613710-01-2 | [2][4][5] |

| Chemical Formula | C₁₉H₁₆N₂O₂S | [2][3][4][5] |

| Molecular Weight | 336.41 g/mol | [2][3][5][6] |

| SMILES | COC1=CC=C(C2=CNC3=NC=CC(C4=CSC=C4)=C32)C(OC)=C1 | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [5] |

| Purity | ≥98% (HPLC) | [3] |

Mechanism of Action: Selective SIK2 Inhibition

This compound functions as a potent, selective, and ATP-competitive inhibitor of SIK2.[5] Its inhibitory activity extends to other SIK family members, albeit with lower potency.

Table 2: Inhibitory Activity of this compound against SIK Isoforms

| Target Kinase | IC₅₀ | Reference |

| SIK2 | <1 nM | [1][6][7] |

| SIK1 | 21.63 nM | [1][6][7] |

| SIK3 | 6.63 nM | [1][6][7] |

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of at least two key signaling pathways: the CRTC1-CREB-BDNF pathway in the context of depression and the AKT/survivin pathway in ovarian cancer.

The CRTC1-CREB-BDNF Pathway in Depression

In preclinical models of depression, this compound has demonstrated significant antidepressant-like effects.[1][6] This is achieved through the inhibition of SIK2, which normally phosphorylates and inactivates the CREB-regulated transcription coactivator 1 (CRTC1). By inhibiting SIK2, this compound allows for the dephosphorylation and nuclear translocation of CRTC1, where it co-activates the transcription factor CREB. This, in turn, upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival and synaptic plasticity.[1]

The AKT/Survivin Pathway in Ovarian Cancer

In the context of ovarian cancer, this compound has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapeutic agents like paclitaxel.[6][7][8] This is mediated through the inhibition of the AKT/survivin signaling pathway. By inhibiting SIK2, this compound leads to a reduction in the phosphorylation and activation of AKT, a key regulator of cell survival.[7] The downstream effector, survivin, an anti-apoptotic protein, is subsequently downregulated, leading to increased apoptosis in cancer cells.[7]

References

- 1. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Frontiers | The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]

- 4. Role of Salt-Inducible Kinase 1 in the Activation of MEF2-Dependent Transcription by BDNF | PLOS One [journals.plos.org]

- 5. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Profiling of ARN-3236 in Cancer Cell Lines

Introduction

ARN-3236 is a potent and selective small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase that is overexpressed in a significant portion of high-grade serous ovarian cancers.[1][2] SIK2 plays a crucial role in mitotic progression, and its inhibition by this compound leads to mitotic catastrophe and apoptotic cell death in cancer cells.[1][3] Preclinical studies have demonstrated that this compound not only inhibits the growth of ovarian cancer cell lines but also enhances their sensitivity to conventional chemotherapeutic agents like paclitaxel.[1][2][4] Mechanistically, this compound has been shown to uncouple the centrosome from the nucleus during interphase, block centrosome separation in mitosis, and induce a prometaphase arrest.[1] Furthermore, this compound attenuates the pro-survival AKT/survivin signaling pathway, contributing to its apoptotic effects.[1][4] These findings establish this compound as a promising therapeutic agent for cancers with SIK2 overexpression.

These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on cancer cell lines, focusing on cell viability, apoptosis, cell cycle progression, and the AKT/survivin signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines

| Cell Line | IC50 of this compound (µM) |

| HEY | 0.8 |

| A2780 | 0.93 |

| OVCAR5 | 1.19 |

| ES2 | 1.22 |

| SKOv3 | 1.23 |

| OVCAR8 | 1.56 |

| OC316 | 1.63 |

| UPN251 | 2.42 |

| IGROV1 | 2.51 |

| OVCAR3 | 2.58 |

Summary of this compound IC50 values across a panel of ten ovarian cancer cell lines. The IC50 values ranged from 0.8 to 2.6 µM.[1][5]

Experimental Protocols

Cell Viability and Growth Inhibition Assay (Sulforhodamine B - SRB Assay)

This protocol is designed to assess the effect of this compound on the viability and growth of cancer cell lines, both as a single agent and in combination with other therapeutic agents like paclitaxel.

Materials:

-

Cancer cell lines (e.g., SKOv3, OC316, OVCAR8)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

Paclitaxel (stock solution in DMSO)

-

Dimethyl sulfoxide (DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

Plate reader (510 nm absorbance)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 8,000 cells per well in triplicate and incubate for 16 hours.[1][6][7]

-

Drug Treatment (Single Agent):

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 72 hours.[6]

-

-

Drug Treatment (Combination Therapy):

-

Cell Fixation: After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line (e.g., SKOv3)

-

6-well cell culture plates

-

This compound

-

Paclitaxel

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed SKOv3 cells in 6-well plates. Treat the cells with this compound (e.g., 1 µM) for 24 hours, followed by treatment with paclitaxel (e.g., 3 nM) for an additional 72 hours.[3][4] Include appropriate single-agent and vehicle controls.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI staining indicates late-stage apoptotic or necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using PI staining and flow cytometry.

Materials:

-

Cancer cell line (e.g., SKOv3)

-

6-well cell culture plates

-

This compound

-

Ethanol (70%, cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed SKOv3 cells in 6-well plates and treat with this compound (e.g., 1 µM) for 48 hours.[1][4]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the cell cycle distribution by flow cytometry. The DNA content, as indicated by PI fluorescence, allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of AKT/Survivin Pathway

This protocol outlines the procedure for examining the effect of this compound on the phosphorylation of AKT and the expression of survivin.

Materials:

-

Cancer cell line (e.g., SKOv3)

-

6-well cell culture plates

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-survivin, anti-GAPDH.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat SKOv3 cells with this compound for 48 hours, then wash with cold PBS and lyse the cells on ice.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound.

References

- 1. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Determining the Optimal Concentration of ARN-3236 for Cell Culture Applications

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ARN-3236 is a potent and selective small molecule inhibitor of Salt Inducible Kinase 2 (SIK2), a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and metabolic regulation.[1][2] SIK2 is overexpressed in a significant portion of high-grade serous ovarian cancers, making it a promising therapeutic target.[1][3] this compound exerts its anti-cancer effects by attenuating the AKT/survivin signaling pathway, leading to G2/M cell cycle arrest, induction of apoptosis, and mitotic catastrophe.[1][4] This document provides detailed protocols for determining the optimal concentration of this compound for use in various cell culture-based assays.

Mechanism of Action

This compound primarily functions by inhibiting the kinase activity of SIK2. This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. The primary known mechanism involves the suppression of the AKT/survivin signaling cascade.[1] Inhibition of SIK2 by this compound leads to a reduction in the phosphorylation of AKT at both serine 473 and threonine 308, which in turn decreases the expression of survivin, an inhibitor of apoptosis protein.[1][5] This sequence of events ultimately promotes apoptotic cell death.

In addition to its role in apoptosis, this compound has been shown to induce G2/M arrest and mitotic catastrophe by interfering with centrosome function.[1][3] Furthermore, in neuronal cells, this compound has been observed to modulate the hippocampal CRTC1-CREB-BDNF pathway, suggesting its potential role in neurological studies.[6][7]

Data Presentation: Reported IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration of a compound. The following table summarizes the reported IC50 values for this compound in various ovarian cancer cell lines. These values can serve as a starting point for designing dose-response experiments in your specific cell line of interest.

| Cell Line | IC50 (µM) | Reference |

| ES2 | 1.22 | [1] |

| SKOv3 | 1.23 | [1] |

| OVCAR3 | 2.58 | [1] |

| A2780 | 0.93 | [1] |

| HEY | 0.8 | [1] |

| OC316 | 1.63 | [1] |

| IGROV1 | 2.51 | [1] |

| UPN251 | 2.42 | [1] |

| OVCAR8 | 1.56 | [1] |

| OVCAR5 | 1.19 | [1] |

Experimental Protocols